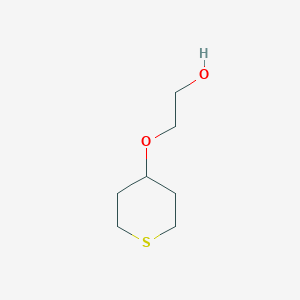

2-(Thian-4-yloxy)ethan-1-ol

Description

2-(Thian-4-yloxy)ethan-1-ol is a sulfur-containing aliphatic alcohol characterized by a thian ring (a saturated six-membered heterocycle with one sulfur atom) attached via an ether linkage to the second carbon of an ethanol backbone. The thian ring’s 4-position oxygen substitution confers unique electronic and steric properties, distinguishing it from other heterocyclic alcohols.

Properties

IUPAC Name |

2-(thian-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c8-3-4-9-7-1-5-10-6-2-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVABKCGUYLAMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)ethan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tetrahydro-2H-thiopyran-4-ol attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 2-(Thian-4-yloxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 2-(Thian-4-yloxy)ethan-1-ol can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or neutral conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-(Thian-4-yloxy)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The presence of both ether and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Thiomorpholin-4-yl)ethan-1-ol

- Structure: Features a thiomorpholine ring (six-membered, containing one sulfur and one nitrogen) at the ethanol’s second carbon.

- Key Differences: The thiomorpholine ring introduces basicity due to the tertiary nitrogen, enabling hydrogen bonding or salt formation, unlike the non-basic thian ether . Reactivity: The nitrogen may participate in nucleophilic substitutions or coordination chemistry, whereas the thian ether’s sulfur could stabilize radicals or undergo oxidation.

2-(1,3-Thiazol-4-yl)ethan-1-ol

- Structure: Contains a five-membered aromatic thiazole ring (with sulfur and nitrogen) attached to ethanol.

- Key Differences: Aromaticity vs. Saturation: The thiazole’s aromatic system enables electrophilic substitution reactions, contrasting with the thian ring’s saturated, flexible structure . Molecular Weight: 129.18 g/mol (C5H7NOS) vs. an estimated ~148.22 g/mol for 2-(thian-4-yloxy)ethan-1-ol (C6H12O2S). Stability: Thiazole’s conjugation may enhance thermal stability compared to thian’s aliphatic ether .

2-(Phenylamino)ethan-1-ol

- Structure: Aniline-substituted ethanol with a primary amine group.

- Key Differences: Basicity: The phenylamino group is significantly more basic (pKa ~4.6) than the thian ether’s oxygen, enabling acid-base reactivity .

Comparative Data Table

| Property | 2-(Thian-4-yloxy)ethan-1-ol (Inferred) | 2-(Thiomorpholin-4-yl)ethan-1-ol | 2-(1,3-Thiazol-4-yl)ethan-1-ol | 2-(Phenylamino)ethan-1-ol |

|---|---|---|---|---|

| Molecular Formula | C6H12O2S | C6H13NOS | C5H7NOS | C8H11NO |

| Heterocycle Type | Saturated (thian) | Saturated (thiomorpholine) | Aromatic (thiazole) | Aromatic (benzene) |

| Key Functional Groups | Ether, alcohol | Thioether, amine, alcohol | Thiazole, alcohol | Amine, alcohol |

| Potential Reactivity | Radical stabilization, oxidation | Nucleophilic substitution | Electrophilic substitution | Acid-base reactions |

| Applications | Organic synthesis, stabilizers | Pharmaceuticals | Bioactive molecules | Drug intermediates |

Biological Activity

2-(Thian-4-yloxy)ethan-1-ol, with the chemical formula CHOS, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The structural formula of 2-(Thian-4-yloxy)ethan-1-ol is characterized by a thian (sulfur-containing) moiety linked to an ether and alcohol functional group. This unique structure may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 174.25 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that 2-(Thian-4-yloxy)ethan-1-ol exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of 2-(Thian-4-yloxy)ethan-1-ol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound was effective at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In addition to its antimicrobial properties, 2-(Thian-4-yloxy)ethan-1-ol has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action

The compound appears to interfere with cell cycle progression and induce oxidative stress in cancer cells. A notable study observed that treatment with 2-(Thian-4-yloxy)ethan-1-ol resulted in a significant decrease in cell viability in colorectal cancer cell lines.

Case Study: Colorectal Cancer

A specific experiment assessed the effects of this compound on HCT116 colorectal cancer cells. The results indicated that exposure to 200 µM of the compound led to a reduction in cell viability by approximately 70% after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 50 | 90 |

| 100 | 80 |

| 200 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.